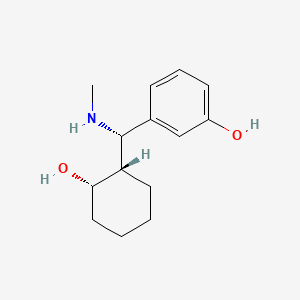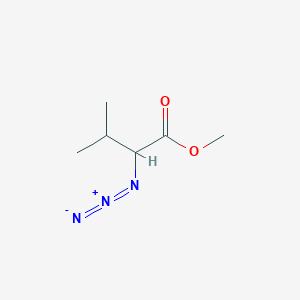![molecular formula C21H30O2 B14415422 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid CAS No. 82355-92-8](/img/structure/B14415422.png)
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid is a chemical compound characterized by its unique bicyclic structure. This compound is part of the benzoic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry. The bicyclo[2.2.2]octane moiety in its structure is a privileged scaffold found in many natural products and synthetic compounds, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylbicyclo[222]octan-1-yl)benzoic acid typically involves the formation of the bicyclo[22One common method involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes, mediated by enamine/iminium catalysis . This method allows for the enantioselective synthesis of the bicyclo[2.2.2]octane core under mild and operationally simple conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of metal-free conditions and organic bases can enhance the scalability and environmental friendliness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclo[2.2.2]octane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted benzoic acids, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, modulating their activity. For example, similar compounds have been shown to inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis . This inhibition can lead to antibacterial effects by disrupting the synthesis of essential fatty acids in bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core and have similar synthetic routes and applications.
Benzoic acid derivatives: Compounds like 4-(4-methylbicyclo[2.2.2]octan-1-yl)benzoic acid have similar structures but differ in the substituents on the bicyclo[2.2.2]octane core.
Uniqueness
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid is unique due to its specific hexyl substitution on the bicyclo[2.2.2]octane core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
82355-92-8 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
4-(4-hexyl-1-bicyclo[2.2.2]octanyl)benzoic acid |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-8-6-17(7-9-18)19(22)23/h6-9H,2-5,10-16H2,1H3,(H,22,23) |
InChI-Schlüssel |
CQNGKIIAAWZYFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)




![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)

![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)


